4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine
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Overview
Description
4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a tetrahydropyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with tetrahydropyran intermediates. One common method involves the use of 4-aminotetrahydropyran as a starting material, which is then reacted with pyrimidine derivatives under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A related compound with similar structural features but different functional groups.
Tetrahydro-2H-pyran-4-amine: Another similar compound used in organic synthesis.
Uniqueness
4-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine is unique due to its combination of a pyrimidine ring and a tetrahydropyran group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(oxan-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H13N3O/c10-9-11-4-1-8(12-9)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2,(H2,10,11,12) |
InChI Key |
ZTCKDKYWIHBKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=NC=C2)N |
Origin of Product |
United States |
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